Octadecylmethylchlorosilane

説明

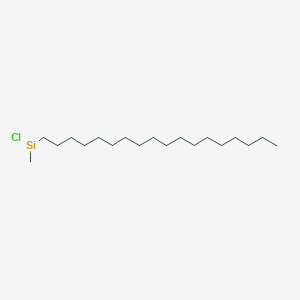

Structure

2D Structure

特性

InChI |

InChI=1S/C19H40ClSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20/h3-19H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXJCBRDQLLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Octadecylmethylchlorosilane Reactions

Synthesis of Octadecylmethylchlorosilane and Related Alkylchlorosilane Precursors

The synthesis of this compound and other alkylchlorosilanes can be achieved through several established methodologies, primarily involving Grignard reactions and hydrosilylation. These methods allow for the formation of silicon-carbon bonds, which are fundamental to the structure of these compounds. gelest.com

One of the earliest and most versatile methods for creating silicon-carbon bonds is the Grignard reaction . gelest.com This process typically involves the reaction of a silicon halide with an organomagnesium halide (Grignard reagent). gelest.comorganic-chemistry.org For the synthesis of long-chain alkyltrichlorosilanes like octadecyltrichlorosilane (B89594), a Grignard reagent such as octadecylmagnesium chloride is reacted with silicon tetrachloride. google.com The reaction stoichiometry can be controlled to favor the formation of mono-, di-, or tri-alkylated silanes. google.com For instance, a 2-to-1 ratio of Grignard reagent to silicon tetrachloride will predominantly yield dialkylated silanes. google.com The choice of solvent is also crucial, with tetrahydrofuran (B95107) being a more effective solvent than diethyl ether for these substitution reactions. gelest.com While effective, the Grignard reaction can sometimes be difficult to control, leading to a mixture of products and potential side reactions like halogen exchange. tandfonline.com

Hydrosilylation presents another major pathway for the synthesis of alkylchlorosilanes. pageplace.de This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond of an alkene, catalyzed by a transition metal complex, often platinum-based. pageplace.defau.de For example, alkyltrichlorosilanes can be prepared by the hydrosilylation of an alkene with trichlorosilane. fau.degoogle.com This method is widely used in both laboratory and industrial settings for producing organosilicon compounds. pageplace.de The efficiency and selectivity of hydrosilylation can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, using ionic liquids as the reaction medium can allow for the reuse of the catalyst. fau.de Peroxide promoters have also been used to enhance the catalytic activity in the synthesis of haloalkylorganosilanes. google.com

A variation of hydrosilylation involves the catalyzed hydrogenation of alkenylchlorosilanes at atmospheric pressure. This method has been shown to be an efficient route to alkylchlorosilanes, producing them in near-quantitative yields and high purity. tandfonline.com

The table below summarizes key aspects of these synthetic methods.

| Synthetic Method | Reactants | Key Features |

| Grignard Reaction | Silicon halide (e.g., SiCl₄), Organomagnesium halide (e.g., C₁₈H₃₇MgCl) | Versatile for forming Si-C bonds; stoichiometry can control the degree of alkylation. gelest.comgoogle.com |

| Hydrosilylation | Silane (B1218182) (e.g., HSiCl₃), Alkene (e.g., 1-octadecene) | Transition metal catalyzed; widely used industrially; can be highly selective. pageplace.defau.de |

| Catalyzed Hydrogenation | Alkenylchlorosilane, H₂ | Atmospheric pressure reaction; high yield and purity of the resulting alkylchlorosilane. tandfonline.com |

Fundamental Mechanistic Pathways of Hydrolysis and Condensation Reactions

The utility of this compound and related compounds often stems from their ability to undergo hydrolysis and condensation reactions, leading to the formation of polysiloxane films and networks. Understanding the mechanisms of these reactions is critical for controlling the properties of the final materials.

The reaction proceeds through a series of steps:

Hydrolysis: The chlorosilane reacts with water, leading to the substitution of the chlorine atom with a hydroxyl group, forming a silanol (B1196071) and releasing hydrochloric acid. R₃SiCl + H₂O → R₃SiOH + HCl

Condensation: The newly formed silanols can then condense with each other to form a disiloxane. 2 R₃SiOH → R₃Si-O-SiR₃ + H₂O

Alternatively, a silanol can react with an unreacted chlorosilane molecule. R₃SiOH + R₃SiCl → R₃Si-O-SiR₃ + HCl

This process can continue, leading to the formation of longer polysiloxane chains and eventually a cross-linked network if the precursor has more than two hydrolyzable groups.

The conditions under which hydrolysis and condensation occur significantly impact the reaction rates and the structure of the resulting polysiloxane.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of intermediates. For example, in Grignard reactions for silane synthesis, tetrahydrofuran is often preferred over diethyl ether. gelest.com For silylation reactions on surfaces, solvents like toluene (B28343) are commonly used. asianpubs.org

pH: The pH of the reaction medium plays a crucial role. The hydrolysis of the Si-Cl bond produces HCl, which can catalyze the condensation reactions. The rate of condensation is generally lowest at neutral pH and increases in both acidic and basic conditions.

Catalysis: While the hydrolysis of chlorosilanes is often self-catalyzed by the produced HCl, other catalysts can be employed. For instance, in the synthesis of alkylchlorosilanes via hydrosilylation, transition metal complexes are essential. fau.de In surface modification reactions, a catalyst or an acid acceptor like pyridine (B92270) is often added to drive the reaction to completion. asianpubs.org

The stepwise condensation of silanols leads to the formation of linear or cyclic polysiloxane oligomers. As the reaction progresses, these oligomers can further react to form larger, more complex, and often cross-linked networks. The structure of the final polysiloxane is highly dependent on the functionality of the initial silane precursor. For example, a monofunctional silane like this compound can only form a monolayer on a surface, whereas a difunctional or trifunctional silane can lead to the formation of a cross-linked polymer film. acs.org The formation of these networks is fundamental to the use of these compounds as surface modifying agents, for example, in the preparation of stationary phases for chromatography. lcms.cz

Interfacial Reaction Kinetics and Thermodynamics

The reactions of this compound at interfaces are of particular interest for surface modification applications. When a substrate with hydroxyl groups (like silica (B1680970) or oxidized silicon wafers) is exposed to a solution of this compound, the silane molecules can react with the surface hydroxyls. acs.org

The kinetics of this interfacial reaction can be monitored using techniques like in-situ internal reflection FTIR spectroscopy. acs.org The reaction involves the covalent grafting of the silane to the surface. The number of hydrolyzable groups on the silane influences the final structure of the film. A monochlorosilane will lead to a monolayer of individually grafted molecules. acs.org In contrast, di- and trichlorosilanes can undergo cross-linking reactions with neighboring silane molecules on the surface, leading to a denser and more organized film. acs.org

The thermodynamics of this process are driven by the formation of stable Si-O-Si bonds between the silane and the substrate and between adjacent silane molecules (in the case of di- and trifunctional silanes). The long octadecyl chains of the grafted molecules then tend to self-assemble into an ordered, quasi-crystalline structure to maximize van der Waals interactions, further stabilizing the film.

Adsorption Kinetics of this compound at Various Interfaces

The adsorption of this compound onto various substrates is a critical step in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular films with a wide range of applications in surface modification. While direct kinetic studies on this compound are not extensively documented in publicly available literature, the adsorption kinetics can be inferred from studies on structurally similar long-chain alkylsilanes, such as octadecyltrichlorosilane (OTS) and other alkyldimethylchlorosilanes.

The formation of SAMs from alkylchlorosilanes on hydroxylated surfaces, like silica (SiO2) and mica, is generally understood to proceed through a series of steps: transport of the silane molecules to the surface, adsorption onto the surface, and finally, a chemical reaction (hydrolysis and condensation) that covalently bonds the silane to the surface and cross-links adjacent molecules.

The kinetics of SAM formation are influenced by several factors, including the nature of the substrate, the solvent, the concentration of the silane, and the reaction temperature. For instance, studies on the grafting of alkyldimethylchlorosilanes onto silica have demonstrated that the deposition method, such as vapor phase versus solvent deposition, significantly impacts the structure of the resulting monolayer researchgate.net. A well-ordered monolayer, similar to that from vapor phase deposition, can be achieved from a solvent-based process by careful selection of the solvent and meticulous cleaning of the substrate surface before deposition researchgate.net.

The process of SAM formation from a related compound, octadecyltrimethylammonium bromide (C18TAB) on mica, has been observed to involve four distinct stages: deposition of adsorbate molecules, growth of a disordered two-dimensional liquid phase, nucleation of ordered solid-phase islands, and subsequent growth of this solid phase nih.gov. The activation energies for adsorption onto the bare substrate and into the saturated liquid phase were determined to be 20 kJ/mol and 100 kJ/mol, respectively nih.gov. While C18TAB is not a chlorosilane, this study provides insight into the multi-step nature of self-assembly for long-chain alkyl compounds.

The following table summarizes the key kinetic parameters and observations from studies on analogous long-chain alkyl compounds, which can be considered indicative of the expected behavior for this compound.

| Compound Studied | Substrate | Key Kinetic Findings | Citation |

| Octadecyltrichlorosilane (OTS) | SrTiO3, SiO2, Mica | Obeys first-order Langmuir kinetics; growth proceeds via island formation and coalescence. | utwente.nl |

| Alkyldimethylchlorosilanes | Silica | Deposition method (vapor vs. solvent) and surface preparation are critical for monolayer structure. | researchgate.net |

| Octadecyltrimethylammonium bromide (C18TAB) | Mica | Multi-stage process: deposition, 2D liquid phase growth, island nucleation, and solid phase growth. Activation energies for adsorption were calculated. | nih.gov |

It is important to note that the presence of a single methyl group in this compound, as opposed to the three chlorine atoms in OTS or two methyl groups in an alkyldimethylchlorosilane, will influence its reactivity and packing density in the final monolayer, thereby affecting the specific kinetic parameters. However, the general mechanistic pathways are expected to be similar.

Influence of Surface Confinement on Reaction Dynamics

Surface confinement, where chemical reactions occur within nanoscale spaces such as pores, cavities, or between surfaces, can profoundly alter reaction dynamics and thermodynamics compared to bulk conditions. For a reactive molecule like this compound, which can undergo hydrolysis and polymerization, confinement is expected to have a significant impact. While specific studies on this compound in confined spaces are limited, general principles derived from other systems can be applied.

Confinement can influence reaction rates and equilibria through several mechanisms:

Increased Reactant Concentration: The restriction of molecules to a small volume leads to an effective increase in concentration and density, which can accelerate reaction rates nih.gov. This increased packing can promote spontaneous polymerization of monomers that would otherwise be stable in bulk solution nih.govnih.gov.

Altered Molecular Mobility: Confinement has been shown to decrease the translational diffusion of molecules nih.gov. This reduced mobility can be attributed to increased hydrodynamic resistance and interactions with the confining surfaces nih.gov. Slower diffusion can, in some cases, make diffusion the rate-limiting step of a reaction nih.gov.

Stabilization of Transition States: The electrostatic and dispersive interactions with the walls of the confining space can selectively stabilize the transition state of a reaction, thereby lowering the activation energy and accelerating the reaction wpmucdn.com.

Changes in Thermodynamics: Confinement can shift reaction equilibria by altering the entropy and enthalpy of the reactants, products, and transition states. For example, kinetic data for reactions under confinement have shown that the dimensionality of the confining space can be expressed in the transition state entropy nih.gov.

The polymerization of silanes is a key reaction that would be affected by confinement. Surface-initiated controlled radical polymerization (SI-CRP) studies have noted a pronounced effect of substrate curvature and confinement on the polymerization process acs.orgupc.edu. For instance, the dispersity of polymer brushes has been shown to be higher in larger mesopores, indicating that the degree of confinement influences the control over the polymerization acs.org.

In the context of this compound, confining the molecule within nanopores of materials like silica gel or zeolites would likely lead to more ordered polymerization, potentially forming one-dimensional polymer chains. The hydrolysis of the chlorosilane group, a prerequisite for polymerization, could also be affected. The accumulation of byproducts like hydrochloric acid within the confined space could alter the local pH and catalyze or inhibit subsequent reactions.

The following table summarizes the general effects of confinement on reaction dynamics, which are applicable to the potential reactions of this compound.

| Confinement Effect | Description | Potential Impact on this compound Reactions | Citations |

| Increased Effective Concentration | Higher density of molecules in a restricted volume. | Acceleration of polymerization rate due to closer proximity of monomers. | nih.govnih.gov |

| Reduced Molecular Diffusion | Slower movement of molecules due to hydrodynamic drag and surface interactions. | Reaction may become diffusion-controlled; altered kinetics of monolayer formation. | nih.govnih.govnih.gov |

| Transition State Stabilization | Favorable interactions between the transition state and the confining walls. | Lowered activation energy for hydrolysis and condensation, leading to faster reaction rates. | wpmucdn.com |

| Altered Thermodynamics | Changes in entropy and enthalpy due to restricted geometries. | Shift in the equilibrium of the hydrolysis-condensation reactions; potential for formation of thermodynamically less favorable products in bulk. | nih.gov |

| Ordered Polymerization | Geometric constraints guiding the direction of polymer chain growth. | Formation of more uniform and ordered polysiloxane chains within nanopores. | acs.orgupc.edu |

These principles highlight that surface confinement is a powerful tool to control the reaction pathways and resulting structures of materials derived from this compound.

Green Chemistry Approaches in Organosilane Synthesis

The traditional synthesis of organosilanes often involves the use of hazardous reagents, volatile organic solvents, and energy-intensive processes. Green chemistry principles aim to mitigate these issues by designing more sustainable and environmentally benign synthetic routes. While specific green synthesis methods for this compound are not widely reported, emerging methodologies in organic and materials chemistry offer promising avenues.

Key green chemistry strategies applicable to organosilane synthesis include:

Mechanochemistry: This approach involves conducting chemical reactions by mechanical grinding or milling, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding). Mechanochemistry has been successfully employed for various coupling reactions, demonstrating its potential to reduce solvent waste significantly utwente.nl. The synthesis of organosilanes, which can involve coupling reactions, could potentially be adapted to mechanochemical conditions, reducing the reliance on volatile organic solvents. This method has been shown to be effective for the synthesis of hole-transport materials for perovskite solar cells, highlighting its applicability to complex organic molecules utwente.nl.

Microwave- and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. These techniques can reduce energy consumption and are considered greener alternatives researchgate.net. The synthesis of natural deep eutectic solvents (NADES) has been shown to be more efficient with microwave and ultrasound assistance, suggesting these methods could be applied to the synthesis of organosilanes to improve energy efficiency researchgate.net.

Use of Greener Solvents: When solvents are necessary, replacing hazardous solvents with more environmentally friendly alternatives is a core principle of green chemistry. This could include the use of water (if the reaction tolerates it), supercritical fluids, or ionic liquids. For silane chemistry, where anhydrous conditions are often crucial, the development of reactions in non-traditional, non-volatile, and recyclable solvents is an important research direction.

Catalyst Development: The development of highly efficient and recyclable catalysts can reduce waste and energy consumption. For hydrosilylation reactions, which are a common method for creating Si-C bonds, research is ongoing to replace precious metal catalysts (like platinum) with more abundant and less toxic alternatives.

The following table outlines potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Principle | Potential Application to this compound Synthesis | Citations |

| Mechanochemistry | Solvent-free or reduced-solvent reactions via mechanical energy. | Direct coupling of an octadecyl precursor with a methylchlorosilane moiety through ball milling, minimizing solvent waste. | utwente.nl |

| Microwave/Ultrasound Assistance | Accelerated reaction rates through non-conventional energy input. | Faster Grignard or hydrosilylation reactions, leading to reduced energy consumption and potentially fewer side products. | researchgate.net |

| Greener Solvents | Replacement of hazardous solvents with benign alternatives. | Exploring the use of recyclable, non-volatile solvents for the synthesis, purification, and deposition of this compound. | |

| Advanced Catalysis | Use of highly active, selective, and recyclable catalysts. | Employing earth-abundant metal catalysts for the hydrosilylation step or developing solid-supported catalysts for easier separation and reuse. |

The adoption of these green chemistry principles would not only reduce the environmental footprint of this compound production but could also lead to more efficient and cost-effective manufacturing processes.

Self Assembled Monolayers Sams and Thin Film Engineering with Octadecylmethylchlorosilane

Principles of Self-Assembly for Octadecylmethylchlorosilane

The self-assembly of this compound on a substrate is a spontaneous process driven by the formation of covalent bonds with the substrate and van der Waals interactions between the long alkyl chains. The fundamental mechanism involves several key steps:

Hydrolysis: The process begins with the hydrolysis of the chlorosilane headgroup in the presence of a thin layer of water on the substrate surface. The Si-Cl bond is reactive and readily hydrolyzes to form a silanol (B1196071) group (Si-OH).

Adsorption and Condensation: The resulting octadecylmethylsilanol molecules then adsorb onto the substrate. On hydroxylated surfaces like silica (B1680970) (SiO₂), glass, or oxidized silicon, these silanol groups form hydrogen bonds with the surface hydroxyl groups. Subsequently, a condensation reaction occurs, forming a stable covalent siloxane bond (Si-O-Si) between the molecule and the substrate.

Intermolecular Interactions: The long, eighteen-carbon alkyl chains (octadecyl groups) of adjacent molecules align and pack together due to van der Waals forces. This intermolecular interaction is a critical driving force for the formation of a densely packed and ordered monolayer. The presence of a single methyl group on the silicon atom, as in this compound, is expected to influence the packing density compared to related silanes.

Growth Mechanisms and Morphological Control of this compound Films

The formation of a complete and uniform this compound film is a dynamic process that typically proceeds through distinct growth stages.

The growth of this compound monolayers generally follows a nucleation and island growth model. kyoto-u.ac.jp Initially, individual molecules or small aggregates adsorb onto the substrate and form stable nuclei at various points on the surface. These nucleation sites can be influenced by surface defects or areas with higher surface energy. researchgate.net

Once stable nuclei are formed, further growth occurs laterally from these points. Molecules from the solution or a vapor phase preferentially attach to the edges of these existing islands, causing them to expand across the surface. This lateral growth continues until the islands merge, eventually forming a continuous monolayer. The rate of this process is influenced by factors such as the concentration of the silane (B1218182) solution, temperature, and the solvent used. For related silanes, it has been observed that the initial stages of nucleation can be slow, followed by a more rapid lateral growth phase as the domains expand. kyoto-u.ac.jp

The properties of the substrate play a crucial role in determining the final quality and uniformity of the this compound film.

Surface Roughness: A smooth substrate is essential for the formation of a highly ordered and densely packed monolayer. Rough surfaces can lead to defects in the film, as the molecules cannot pack efficiently over asperities and valleys. nih.gov This can result in a less uniform film with lower packing density.

Surface Chemistry and Cleanliness: The chemical nature of the substrate surface is paramount. A high density of hydroxyl (-OH) groups is necessary for the covalent attachment of the silane molecules. Substrates are often treated with piranha solution or plasma cleaning to ensure a clean, hydrophilic surface with a high concentration of hydroxyl groups. sigmaaldrich.com Any organic or particulate contamination can act as a barrier to self-assembly, leading to voids and defects in the final film. korvustech.com

Substrate Material: While silica and silicon wafers are common substrates, this compound can also form monolayers on other hydroxylated surfaces like glass, quartz, and certain metal oxides. nist.govmdpi.com The specific nature of the substrate can influence the kinetics of monolayer formation and the final packing density. For instance, the growth rate of similar alkylsiloxanes has been shown to differ on various oxide surfaces. mdpi.com

Structural Organization and Packing Density in this compound Self-Assembled Films

The structural organization of this compound SAMs is primarily dictated by the interplay between the headgroup chemistry and the intermolecular forces of the alkyl chains. The molecules in a well-formed SAM are expected to be tilted at a specific angle with respect to the surface normal to maximize the van der Waals interactions between the long hydrocarbon chains.

A key factor influencing the packing density is the functionality of the silane headgroup. nist.gov Trichlorosilanes, like OTS, can form multiple siloxane bonds with the substrate and also cross-link with neighboring molecules, leading to a highly dense and robust two-dimensional network. researchgate.net In contrast, monochlorosilanes, such as this compound, can only form a single covalent bond with the substrate per molecule and have limited potential for lateral cross-linking. This generally results in a less densely packed and less ordered monolayer compared to their trichloro- counterparts. nist.govresearchgate.net

Table 1: Comparative Packing Characteristics of Organosilane Monolayers

| Compound Type | Headgroup Functionality | Expected Packing Density | Expected Order |

|---|---|---|---|

| Trichlorosilanes (e.g., OTS) | Trifunctional | High | High |

| Dichlorosilanes | Difunctional | Intermediate | Intermediate |

| Monochlorosilanes (e.g., this compound) | Monofunctional | Lower | Lower |

This table is based on general principles and comparative studies of related compounds, as specific data for this compound is not available in the searched literature. nist.govresearchgate.net

Stability of this compound Monolayers Under Environmental and Thermal Stresses

The stability of a self-assembled monolayer is critical for its practical applications. The primary factors affecting the stability of an this compound SAM are the strength of the covalent Si-O-substrate bond and the collective van der Waals forces between the alkyl chains.

Thermal Stability: Organosilane SAMs are generally more thermally stable than other types of SAMs, such as those formed from thiols on gold, due to the robust covalent bonding to the substrate. However, at elevated temperatures, degradation can occur. For hydrocarbon-based silane monolayers like those formed from OTS, degradation in air has been observed at temperatures around 200°C. researchgate.net The degradation process can involve the desorption of molecules or the oxidative breakdown of the alkyl chains. The thermal stability is expected to be influenced by the packing density of the monolayer, with more densely packed films exhibiting greater stability. While specific thermal degradation data for this compound is not available, its stability is anticipated to be in a similar range to other long-chain alkylsilanes.

Advanced Characterization Techniques for Octadecylmethylchlorosilane Films and Interfaces

Spectroscopic Analysis of Film Composition and Bonding

Spectroscopic techniques are indispensable for determining the chemical nature of octadecylmethylchlorosilane films. They provide insights into the elemental makeup, the chemical bonds formed with the substrate, and the orientation of the molecules within the film.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Information

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical and electronic states of the top 1 to 10 nanometers of a material's surface. thermofisher.comwikipedia.org When analyzing films of this compound, XPS confirms the presence of silicon, carbon, and oxygen (from the substrate and the siloxane bridge) and can detect chlorine if any unreacted precursor remains.

High-resolution scans of the core level peaks provide detailed chemical bonding information. The Si 2p peak is particularly informative. A peak corresponding to the Si-C bond from the methyl and octadecyl groups is observed, alongside a more significant peak at a higher binding energy, which is characteristic of the Si-O bonds formed with the substrate (e.g., SiO2/Si) and potentially Si-O-Si linkages if any intermolecular condensation occurs. researchgate.net Analysis of the C 1s peak reveals a primary component associated with the C-C and C-H bonds of the octadecyl chain, with a smaller component at a slightly higher binding energy attributed to the C-Si bond. eag.com The relative atomic concentrations derived from XPS data confirm the stoichiometry of the film and assess its purity and completeness. libretexts.org

Table 1: Representative XPS Data for an this compound Monolayer on a Silicon Oxide Surface

| Element | Core Level | Binding Energy (eV) | Chemical State Assignment |

|---|---|---|---|

| C | 1s | ~285.0 | C-C, C-H (Alkyl Chain) |

| C | 1s | ~284.5 | C-Si |

| Si | 2p | ~102.5 | Si-O-Si (Siloxane) |

| Si | 2p | ~100.8 | Si-C |

Reflection-Absorption Infrared Spectroscopy (RAIRS) and Grazing Angle FTIR for Molecular Orientation and Structure

Reflection-Absorption Infrared Spectroscopy (RAIRS), often performed using a Fourier Transform Infrared (FTIR) spectrometer at a grazing angle of incidence, is a powerful tool for studying the structure and molecular orientation of thin films on reflective substrates. piketech.comcam.ac.ukresearchgate.net For this compound monolayers, RAIRS is particularly sensitive to the vibrational modes of the long alkyl chains. hw.ac.uk

The positions of the asymmetric (νa) and symmetric (νs) methylene (B1212753) (CH2) stretching vibrations are highly indicative of the conformational order of the octadecyl chains. In a well-ordered, densely packed monolayer with the alkyl chains in an all-trans conformation, these peaks are typically found near 2918 cm⁻¹ and 2850 cm⁻¹, respectively. In contrast, a disordered film with numerous gauche defects will show these peaks shifted to higher wavenumbers (e.g., ~2924 cm⁻¹ and ~2854 cm⁻¹), closer to the values seen in the liquid state. By analyzing these peak positions, the quality and packing density of the self-assembled monolayer can be accurately assessed. researchgate.net The surface selection rule in RAIRS dictates that only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface are strongly observed, providing further information on molecular orientation. slideshare.net

Table 2: Typical Infrared Frequencies for Assessing Order in Octadecyl Chains

| Vibrational Mode | Wavenumber (cm⁻¹) - Ordered Film | Wavenumber (cm⁻¹) - Disordered Film | Assignment |

|---|---|---|---|

| νa(CH₃) | ~2965 | ~2962 | Methyl Asymmetric Stretch |

| νs(CH₃) | ~2878 | ~2875 | Methyl Symmetric Stretch |

| νa(CH₂) | ~2918 | ~2924 | Methylene Asymmetric Stretch |

High-Resolution Electron Energy Loss Spectroscopy (HREELS) for Surface Vibrations

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is another vibrational spectroscopy technique that is extremely sensitive to the surface of a material. wikipedia.org It involves directing a beam of monoenergetic, low-energy electrons at the sample and analyzing the energy of the inelastically scattered electrons. lew.ro The energy lost by the electrons corresponds to the vibrational modes excited in the surface molecules. caltech.edu

For this compound films, HREELS can detect vibrational modes over a wide spectral range, including those at low frequencies that are difficult to observe with conventional FTIR. It provides information on C-H stretching, bending, and rocking modes, as well as C-C and Si-C stretching vibrations. Due to its high surface sensitivity, HREELS is particularly adept at probing the vibrations of the outermost layer of the film, including the terminal methyl group, and can provide insights into the adsorbate-substrate interaction. taylorfrancis.comrsc.org The technique is governed by different selection rules than RAIRS, making it a complementary method for a comprehensive vibrational analysis. caltech.edu

Microscopic Techniques for Surface Morphology and Domain Visualization

While spectroscopy provides chemical information, microscopic techniques are essential for visualizing the physical structure of the film at the nanoscale.

Atomic Force Microscopy (AFM) for Nanoscale Topography and Roughness Analysis

Atomic Force Microscopy (AFM) is a premier technique for characterizing the surface of thin films, capable of generating three-dimensional images with sub-nanometer resolution. wikipedia.orgoxinst.com An AFM operates by scanning a sharp tip at the end of a flexible cantilever across the sample surface. hbku.edu.qa By monitoring the tip's interaction with the surface, a detailed topographical map can be constructed.

For films formed from this compound, AFM is used to directly visualize the film's morphology, homogeneity, and coverage. researchgate.net Images can reveal whether the film is a complete, uniform monolayer or if it consists of distinct islands or domains. researchgate.net This is particularly important for monochlorosilanes, which cannot form the extensive cross-linked networks of trichlorosilanes and may form less dense films. researchgate.net

Quantitative analysis of AFM images yields crucial parameters such as the root-mean-square (RMS) roughness, which provides a statistical measure of the surface's smoothness. parksystems.commdpi.com A low RMS roughness is typically indicative of a well-ordered and complete monolayer. AFM can also measure film thickness by scanning across a deliberately made scratch in the film.

Table 3: Typical Morphological Data from AFM Analysis of an Alkylsilane Monolayer

| Parameter | Typical Value | Significance |

|---|---|---|

| RMS Roughness | 0.2 - 0.5 nm | Indicates a smooth, well-formed monolayer. Higher values suggest defects or aggregation. |

| Film Thickness | ~2.0 - 2.5 nm | Corresponds to the length of a fully extended octadecyl chain, confirming monolayer formation. |

Brewster Angle Microscopy (BAM) for Direct Monolayer Visualization

Brewster Angle Microscopy (BAM) is a powerful, non-invasive optical technique for visualizing monolayers at the air-water interface without the need for fluorescent labels. biolinscientific.comnih.gov The technique is based on the principle of the Brewster angle, at which p-polarized light is not reflected from a pure, flat interface like the surface of the water. biolinscientific.com When a monolayer of an amphiphilic molecule such as this compound is spread on the water surface, it alters the local refractive index. This change disrupts the Brewster condition, causing light to be reflected. The intensity of the reflected light is related to the thickness, density, and orientation of the film, allowing for direct visualization of the monolayer's morphology. mdpi.com

When this compound is spread on a Langmuir trough, BAM can be used to observe the various phases of the monolayer during compression. Initially, in the gas phase, small, isolated molecular clusters might be seen. As the barrier compresses the film, these clusters coalesce into a more uniform liquid-expanded phase. Further compression leads to the formation of condensed phases, which appear as brighter domains in the BAM image. raco.cat The shape, size, and texture of these domains provide insight into the molecular packing and intermolecular forces. For instance, studies on analogous long-chain alcohol monolayers, such as octadecanol, have revealed the formation of distinct domains corresponding to different tilted and untilted molecular phases. uni-bayreuth.de The analysis of domain shapes and their evolution provides information on parameters like line tension and elasticity at the boundaries between different phases. nih.gov

Fluorescence Microscopy for Condensed Phase Domain Imaging

Fluorescence microscopy is another vital tool for imaging the domain structures in monolayers, particularly for films on solid substrates or when higher contrast is needed than what BAM can provide. nih.gov This technique requires the incorporation of a small amount of a fluorescent probe molecule into the this compound monolayer. The probe is chosen so that it preferentially partitions into a specific phase. nih.gov For example, a probe might be more soluble in the less-ordered, liquid-expanded phase than in the highly-ordered, condensed phase.

When the monolayer is observed under a fluorescence microscope, the condensed phase domains, being depleted of the probe, appear as dark regions against a bright, fluorescent background. researchgate.net This contrast allows for detailed characterization of the size, shape, and distribution of these domains. Research on similar alkylsilane monolayers has used this method to visualize patterns created by techniques like microcontact printing, confirming the successful transfer and arrangement of the silane (B1218182) molecules. tubitak.gov.tr By analyzing the domain shapes (e.g., fractal, circular, or elongated), researchers can infer information about the growth kinetics and thermodynamics of the self-assembly process. researchgate.net Super-resolution fluorescence microscopy techniques, which overcome the diffraction limit of light, offer the potential to visualize nanoscale lipid domains and molecular clustering, providing even deeper insights into the membrane organization. frontiersin.org

Cryoelectron Microscopy for Two-Dimensional Array Characterization

Cryoelectron Microscopy (Cryo-EM) is a transformative technique used to determine the structure of biological macromolecules at near-atomic resolution. nih.govtechnologynetworks.com Its application to the characterization of synthetic two-dimensional arrays, such as those formed by this compound, is an emerging area. The core principle of cryo-EM involves rapidly freezing a thin film of the sample in vitreous (non-crystalline) ice, which preserves the native structure. technologynetworks.com The frozen specimen is then imaged using an electron microscope under cryogenic conditions.

For a self-assembled monolayer of this compound, cryo-EM could potentially provide direct visualization of the molecular packing in two dimensions. By analyzing images of the array, it would be possible to determine the lattice symmetry and spacing between individual molecules. However, challenges exist. The low intrinsic contrast of the hydrocarbon chains requires advanced imaging techniques, and sample preparation methods must be adapted to create a uniform, vitrified film of the monolayer.

While direct cryo-EM characterization of this compound arrays is not yet widely reported, the technique has been used to study related systems. For example, cryo-electron tomography, a variant of cryo-EM, has been used to visualize the three-dimensional structures of bacterial chemosensory arrays and the conformational dynamics of nucleosome arrays. ebi.ac.ukuniversiteitleiden.nl Furthermore, self-assembled monolayers have been employed as functionalized supports to improve the sample quality for cryo-EM analysis of proteins, demonstrating the compatibility of the techniques. nih.govnih.gov

Diffraction Methods for Structural Order Determination

Grazing Incidence X-ray Diffraction (GIXD) for In-Plane and Out-of-Plane Structure

Grazing Incidence X-ray Diffraction (GIXD) is the definitive technique for determining the precise crystallographic structure of thin films and monolayers. researchgate.neteuropa.eu In GIXD, a highly collimated beam of X-rays strikes the sample at a very shallow angle (the grazing incidence angle), typically below the critical angle for total external reflection. malvernpanalytical.commeasurlabs.com This geometry makes the technique extremely surface-sensitive, with the X-ray penetration depth limited to the top few nanometers of the material, thus maximizing the signal from the monolayer while minimizing background scattering from the substrate. malvernpanalytical.com

GIXD provides detailed information on the in-plane and out-of-plane structure of the this compound monolayer.

In-Plane Structure: By analyzing the diffraction peaks projected onto the plane of the substrate, one can determine the two-dimensional lattice parameters (the unit cell dimensions) and the symmetry of the molecular packing (e.g., hexagonal, rectangular). mrs-j.org

Studies on the closely related compound octadecyltrichlorosilane (B89594) (OTS) provide excellent examples of GIXD analysis. These studies have shown that the molecular packing structure is highly dependent on preparation methods and temperature. mrs-j.orgacs.org For instance, temperature-dependent GIXD measurements have revealed phase transitions from a more ordered rectangular or hexagonal crystalline phase at room temperature to a disordered, amorphous state at higher temperatures. acs.org

Table 1: GIXD Structural Parameters for an Analogous Octadecylsilane (B103800) (OTS) Monolayer Data derived from studies on Octadecyltrichlorosilane (OTS), a closely related compound.

| Structural Parameter | Description | Typical Value / Finding | Reference |

|---|---|---|---|

| Lattice Type | The symmetry of the 2D packing of alkyl chains. | Hexagonal at room temperature, transitioning to rectangular for longer chains or different preparation methods. | mrs-j.orgacs.org |

| Lattice Spacing (d) | The distance between adjacent molecules in the lattice. | ~4.2 Å for the (10) reflection in the hexagonal phase. | mrs-j.org |

| Molecular Tilt Angle | The angle the alkyl chains make with respect to the surface normal. | Can vary from 0° (vertical) to ~30°, depending on packing density and temperature. | acs.org |

| Phase Transition | Change in molecular arrangement with temperature. | OTS monolayers show a transition from a crystalline hexagonal phase to an amorphous state above a melting point. | acs.org |

Surface Mass Spectrometry for Molecular Fragments and Reaction Monitoring

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost 1-2 nanometers of a surface. surfacesciencewestern.comphi.com The technique works by bombarding the sample surface with a pulsed beam of primary ions. surfacesciencewestern.com This impact sputters secondary ions from the surface, which are then accelerated into a "flight tube." By measuring the exact time it takes for these ions to reach a detector, their mass-to-charge ratio (m/z) can be precisely determined. list.lu

For this compound monolayers, ToF-SIMS is invaluable for:

Confirming Monolayer Composition: It can detect characteristic molecular fragments of the octadecylmethylsilyl group, confirming its presence on the surface.

Analyzing Surface Contamination: Its high sensitivity (ppm range) allows for the detection of trace contaminants that could affect film quality. ri.se

Investigating Interfacial Chemistry: ToF-SIMS can provide direct evidence of the covalent bond formation between the silane headgroup and the substrate. For example, on a silicon oxide substrate, the detection of fragments like Si-O-Si confirms the formation of the siloxane network that anchors the monolayer to the surface. surfacesciencewestern.comnih.gov The absence of molecular ions containing the full silane headgroup (e.g., with intact chloro or methoxy (B1213986) groups) can verify that the hydrolysis and condensation reactions have gone to completion. surfacesciencewestern.com

Chemical Imaging: By scanning the primary ion beam across the surface, ToF-SIMS can generate chemical maps, visualizing the spatial distribution of different molecular species, which is useful for analyzing patterned films or defects. nih.gov

Table 2: Characteristic Ion Fragments in ToF-SIMS of Alkylsilane Monolayers on Silicon Substrates Data is representative of fragments observed for long-chain alkylsilanes like OTS and provides insight into expected fragments for this compound.

| Ion Fragment | Plausible Assignment | Significance | Reference |

|---|---|---|---|

| CnHm+/CnHm- | Hydrocarbon fragments | Confirms the presence of the long alkyl (octadecyl) chain. | surfacesciencewestern.com |

| Si+, SiO+, SiOH+ | Silicon-containing fragments | Indicates the presence of the silane and the silicon substrate. | nih.gov |

| SiOFe+ | Interfacial fragment (on steel) | Provides direct evidence of covalent Si-O-Metal bond at the interface. | nih.gov |

| SiCnHm+ | Silicon-alkyl fragments | Characteristic fragments from the silane molecule. Absence of larger fragments with intact headgroups can indicate complete reaction. | researchgate.net |

Computational and Theoretical Modeling of Octadecylmethylchlorosilane Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intrinsic properties of the ODMCS molecule and its initial interactions with surfaces. By solving the Schrödinger equation within the DFT framework, researchers can accurately predict electronic structures, reaction energetics, and bonding characteristics.

Electronic Structure and Bonding Characteristics of Octadecylmethylchlorosilane Molecules

DFT calculations reveal the fundamental electronic structure and bonding of the ODMCS molecule. These studies focus on the geometry of the silicon headgroup and the distribution of electron density. The central silicon atom is bonded to a long octadecyl chain, a methyl group, a chlorine atom, and typically a hydrogen atom in simplified models (or another chlorine/methyl depending on the specific silane (B1218182) precursor being modeled). The high electronegativity of the chlorine atom polarizes the Si-Cl bond, creating a partial positive charge on the silicon atom and a partial negative charge on the chlorine atom. This polarization is a key factor in the molecule's reactivity, particularly in its susceptibility to nucleophilic attack during hydrolysis.

Calculated bond lengths and angles provide a precise geometric description of the molecule. For instance, the Si-Cl bond length is a critical parameter that influences its reactivity. Theoretical models also explore the conformational freedom of the long alkyl chain, which can adopt various gauche and anti-conformations.

Table 1: Calculated Geometrical Parameters for a Model Silane Headgroup from DFT Studies

| Parameter | Typical Calculated Value |

| Si-Cl Bond Length | ~2.05 - 2.10 Å |

| Si-C (methyl) Bond Length | ~1.87 - 1.90 Å |

| Si-C (alkyl) Bond Length | ~1.88 - 1.92 Å |

| Cl-Si-C Bond Angle | ~107° - 110° |

| C-Si-C Bond Angle | ~110° - 113° |

Note: These values are representative and can vary depending on the specific level of theory and basis set used in the calculation.

Theoretical Investigation of Hydrolysis and Condensation Reaction Pathways and Transition States

The formation of self-assembled monolayers (SAMs) from ODMCS begins with hydrolysis, where the chlorosilane reacts with water to form a silanol (B1196071) (Si-OH), followed by condensation, where two silanols react to form a siloxane (Si-O-Si) bond. DFT calculations have been instrumental in mapping out the energy landscapes of these reactions.

Theoretical studies have shown that the hydrolysis of the Si-Cl bond is an energetically favorable process that typically proceeds through a pentacoordinate silicon transition state. Water molecules act as nucleophiles, attacking the electrophilic silicon center. The energy barrier for this reaction is relatively low, explaining why it occurs readily in the presence of trace amounts of water.

Adsorption Energies and Mechanisms of this compound on Substrates

DFT calculations are used to investigate the initial adsorption of ODMCS molecules onto various substrates, most commonly silicon dioxide (SiO₂) or mica. These calculations provide adsorption energies, which quantify the strength of the interaction between the molecule and the surface. The mechanism of adsorption is also elucidated, revealing whether the molecule physisorbs through weaker van der Waals forces or chemisorbs via the formation of covalent bonds.

On hydroxylated surfaces like silica (B1680970), the initial interaction is typically physisorption, where the silane headgroup forms hydrogen bonds with the surface hydroxyl groups. DFT can model this interaction and calculate the associated energy. Subsequent covalent bond formation occurs through a surface-mediated hydrolysis and condensation reaction, leading to a strong Si-O-substrate bond. The calculated adsorption energies help to understand the stability and orientation of the molecules on the surface before polymerization.

Table 2: Representative DFT-Calculated Adsorption Energies

| System | Interaction Type | Calculated Adsorption Energy (kJ/mol) |

| ODMCS on Hydroxylated SiO₂ | Physisorption (H-bonding) | 20 - 50 |

| Silanol (post-hydrolysis) on SiO₂ | Chemisorption (Si-O-Si bond) | > 150 |

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying individual molecules and their immediate reactions, Molecular Dynamics (MD) simulations are employed to investigate the collective behavior and dynamics of a large number of ODMCS molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of complex processes like monolayer formation and conformational changes.

Conformational Dynamics and Packing Behavior of this compound Monolayers

MD simulations provide a dynamic picture of how ODMCS molecules assemble into ordered monolayers. Starting from a random distribution of molecules on a surface, simulations can track their movement, orientation, and packing. A key focus is the conformational dynamics of the long octadecyl chains. In a well-ordered monolayer, these chains are typically extended in an all-trans conformation and tilted at a specific angle with respect to the surface normal to maximize van der Waals interactions between adjacent chains.

Simulations can quantify the degree of order within the monolayer by calculating order parameters. They also reveal the presence of conformational defects, such as gauche kinks in the alkyl chains, which can affect the density and barrier properties of the monolayer. The packing density is a critical factor, with higher densities leading to more crystalline-like structures.

Simulation of Polymer Brush Growth and Substrate Curvature Effects at Interfaces

MD simulations are also used to model the "grafting-from" process, where polymer brushes are grown from an initiator-functionalized surface, a process analogous to the formation of dense ODMCS layers. In the context of ODMCS, simulations can model the lateral polymerization process as molecules adsorb and react on the surface.

Theoretical Frameworks for Interfacial Interactions and Phenomena

The behavior of this compound at interfaces is governed by a complex interplay of forces. Theoretical models provide a framework for understanding and predicting the structure and properties of the resulting thin films. These models are crucial for designing surfaces with specific functionalities, from lubrication to biocompatibility.

Solvophobic Theory in Surface Chemistry

Solvophobic theory provides a lens through which to understand the interactions between nonpolar molecules, such as the octadecyl chain of this compound, and polar solvents like water. The hydrophobic effect, a specific instance of the solvophobic effect, is the primary driving force for the self-assembly of these molecules at interfaces.

The theory posits that the ordering of solvent molecules around a nonpolar solute is entropically unfavorable. To minimize this disruption, nonpolar molecules aggregate, reducing the total nonpolar surface area exposed to the solvent. nist.govmolnar-institute.com In the context of this compound monolayers, this translates to the dense packing of the octadecyl chains.

The strength of the solvophobic interaction is influenced by several factors, including the surface tension of the solvent and the molecular surface area of the solute. molnar-institute.com In reversed-phase liquid chromatography (RPLC), where stationary phases are often functionalized with long-chain alkylsilanes, solvophobic theory is used to model the retention of analytes. The association of a solute with the hydrocarbon chains of the stationary phase is driven by the reduction in the nonpolar surface area exposed to the mobile phase. nist.govmolnar-institute.com

A key phenomenon explained by solvophobic theory is the "hydrophobic collapse" of C18 chains. chromatographyonline.com In a highly aqueous environment, the long alkyl chains can fold back on themselves to minimize contact with water, altering the surface properties and affecting retention characteristics in chromatographic applications. chromatographyonline.com This conformational change is a direct consequence of the system striving to achieve a lower energy state by reducing unfavorable solvent-solute interactions.

The following table summarizes key parameters influencing solvophobic interactions as described by the theory.

| Parameter | Description | Impact on this compound Films |

| Solvent Surface Tension | The energy required to increase the surface area of a liquid. Higher surface tension in the polar solvent leads to stronger solvophobic interactions. | Promotes denser packing of octadecyl chains to minimize exposure to high-energy water interfaces. |

| Nonpolar Molecular Surface Area | The surface area of the nonpolar part of the molecule (the octadecyl chain). | A larger nonpolar surface area results in a greater driving force for aggregation and self-assembly. |

| Solvent Composition | In mixed solvents, the polarity and cohesive energy of the mixture dictate the strength of the solvophobic effect. | Changes in solvent composition can induce conformational changes in the monolayer, such as the "hydrophobic collapse". chromatographyonline.com |

Continuum Elastic Theories Applied to Thin Organic Films

Once a thin film of this compound has formed, its mechanical and structural properties can be described using continuum elastic theories. These theories treat the monolayer as a continuous material, characterized by elastic moduli that describe its response to deformation. robertfcook.orgmdpi.com This approach is particularly useful for understanding the stability and behavior of self-assembled monolayers (SAMs) in applications involving mechanical stress, such as in microelectromechanical systems (MEMS). robertfcook.org

The elastic properties of these thin films are often probed using techniques like Atomic Force Microscopy (AFM). nist.govrobertfcook.org By analyzing the force-indentation curves, researchers can extract the elastic modulus of the monolayer. robertfcook.org These studies have shown that the mechanical properties of alkylsilane SAMs are dependent on factors such as the length of the alkyl chain and the packing density of the molecules. nist.gov Densely packed, well-ordered monolayers tend to exhibit higher elastic moduli. robertfcook.org

Continuum elastic models also incorporate concepts such as bending rigidity, spontaneous curvature, and line tension to describe the energetic landscape of the film. acs.orgresearchgate.netnih.gov These parameters are crucial for predicting the complex morphologies that can arise in these systems, including the formation of tubules, ribbons, and other patterns. acs.orgaps.org For instance, the collapse of a monolayer under excessive compression can be modeled as a buckling instability, followed by folding into a bilayer structure, a process governed by the bending modulus of the film and the line tension at the edge of the fold. nih.gov

The thermal stability of octadecylsilane (B103800) monolayers is also related to their mechanical properties. As temperature increases, the alkyl chains gain conformational mobility, leading to a decrease in the order and packing density of the film. acs.org This can be viewed as a change in the effective elastic properties of the monolayer.

Below is a table of representative mechanical properties for n-alkylsilane self-assembled monolayers, which provides context for the expected behavior of films formed from this compound.

| Monolayer | Substrate | Elastic Modulus (GPa) | Measurement Technique |

| n-alkylsilane | Silicon | > 1 (values are ~20% greater than alkanethiols on gold) | Atomic Force Microscopy (AFM) |

| Alkanethiol | Gold | ~0.8 - 1 | Atomic Force Microscopy (AFM) |

Data sourced from studies on similar long-chain alkylsilane systems. robertfcook.org

Research Applications of Octadecylmethylchlorosilane in Advanced Materials

Octadecylmethylchlorosilane has emerged as a pivotal compound in the development of advanced materials, primarily owing to its ability to form robust, long-chain alkylsilane self-assembled monolayers on various substrates. Its unique molecular structure, featuring a long C18 hydrocarbon tail and a reactive chlorosilane headgroup, enables the precise engineering of surface properties. This has led to significant advancements in fields ranging from analytical chemistry to materials science, particularly in the creation of specialized chromatographic stationary phases and surfaces with controlled wettability.

Future Research Directions and Emerging Opportunities for Octadecylmethylchlorosilane Research

Synergistic Integration of Octadecylmethylchlorosilane in Multicomponent Hybrid Systems

A significant area of future research lies in the integration of this compound into multicomponent hybrid systems. This involves combining ODMCS with other materials to create composites with enhanced and synergistic properties. The modular nature of these hybrid systems, where chemically and functionally different building blocks are interconnected, can lead to novel materials with robust structures and defined functions. nih.gov

The focus will be on understanding how the hydrophobic and self-assembling properties of ODMCS can be harnessed in conjunction with other materials, such as polymers, nanoparticles, and biomolecules. For instance, the integration of ODMCS-functionalized nanoparticles into polymer matrices could lead to composites with improved mechanical strength, thermal stability, and tailored surface properties. google.com Research in this area will likely explore the use of ODMCS in creating hierarchical structures that mimic the complexity of natural materials, leading to advanced hydrogels and other biomaterials for tissue engineering. nih.gov The ability to control the architecture of these hybrid systems at multiple length scales will be crucial for developing materials with unprecedented functionalities. nih.gov

Development of Advanced Functionalizations and Novel Derivatives

The development of advanced functionalizations and novel derivatives of this compound is another promising research avenue. While the octadecyl chain provides hydrophobicity, future work will likely focus on introducing additional functional groups to the silane (B1218182) molecule to impart new chemical reactivity and properties. This could involve creating derivatives with specific binding sites for catalysts, sensors, or biological molecules. zmsilane.comspast.org

The synthesis of organosilanes with multiple reactive groups is an area of growing interest. spast.org This would allow for the creation of crosslinked networks with enhanced stability and the ability to act as coupling agents between dissimilar materials. spast.org For example, incorporating groups that can participate in "click" chemistry or other efficient ligation reactions would enable the straightforward attachment of a wide range of molecules to ODMCS-modified surfaces. Furthermore, exploring different alkyl chain lengths and branching could lead to finer control over the packing density and ordering of self-assembled monolayers (SAMs), influencing properties like friction and adhesion.

Real-Time and In-Situ Characterization Techniques for Dynamic Processes

A deeper understanding of the dynamic processes involving this compound, such as self-assembly and reactions at interfaces, requires the application of advanced real-time and in-situ characterization techniques. While traditional surface analysis methods provide valuable static information, they often miss the transient states that govern the final properties of the material.

Techniques like in-situ atomic force microscopy (AFM) can be used to visualize the formation of SAMs in real-time, providing insights into the kinetics of adsorption and ordering. utwente.nl Combining spectroscopic methods, such as infrared (IR) and Raman spectroscopy, with these imaging techniques can offer simultaneous chemical and structural information. researchgate.net For example, tip-enhanced Raman spectroscopy (TERS) and photothermal induced resonance (PTIR), also known as AFM-IR, are powerful tools for chemical characterization at the nanoscale. nih.gov Time-resolved studies using techniques like ultrafast spectroscopy will be crucial for understanding the rapid dynamics of molecular interactions at surfaces. numberanalytics.com The development and application of these advanced characterization methods will be essential for unraveling the complex mechanisms that underpin the performance of ODMCS in various applications. numberanalytics.comrsc.org

Computational Predictions and Machine Learning in this compound Material Design

Computational modeling and machine learning are set to revolutionize the design and discovery of new materials based on this compound. nih.govrsc.org These approaches can accelerate the research process by predicting material properties and optimizing synthesis parameters before extensive experimental work is undertaken. tandfonline.commdpi.com

Molecular dynamics (MD) simulations can provide atomistic insights into the structure and behavior of ODMCS monolayers, helping to understand factors that influence their stability and frictional properties. tandfonline.com Machine learning algorithms can be trained on existing experimental and computational data to predict the performance of new ODMCS derivatives or hybrid materials. tandfonline.comtandfonline.comsioc-journal.cn This can involve predicting properties like binding energies, surface energies, and mechanical strength. tandfonline.com By integrating quantum mechanics-based calculations with machine learning, it is possible to develop models that can accurately predict a wide range of material properties from the chemical formula alone. nih.govarxiv.org This predictive capability will enable high-throughput screening of potential candidates, guiding experimental efforts towards the most promising materials. rsc.org

Sustainable Synthesis and Application Strategies for Organosilane Technologies

In line with the growing emphasis on green chemistry, future research on this compound will increasingly focus on sustainable synthesis routes and environmentally friendly applications. ijsetpub.comsynthiaonline.comtuwien.ac.at This includes developing synthetic methods that minimize waste, use less hazardous reagents, and are more energy-efficient. ijsetpub.comsci-hub.se

One approach is the use of biocatalysis and renewable feedstocks to produce organosilanes. ijsetpub.comnih.gov Flow chemistry is another promising strategy that can lead to more efficient and scalable synthesis processes. sci-hub.se Beyond synthesis, there is a need to explore the lifecycle of ODMCS-based materials and develop strategies for their recycling or degradation. For instance, designing thermosets that can be reprocessed or degraded under mild conditions is a key area of research. anu.edu.au The development of organosilane-based coatings that enhance the durability and lifespan of products can also contribute to sustainability by reducing waste. zmsilane.com Ultimately, the goal is to create a circular economy for organosilane technologies, where materials are designed for longevity and can be reused or repurposed at the end of their life. anu.edu.au

Data Tables

Table 1: Emerging Research Directions for this compound

| Research Direction | Key Focus Areas | Potential Impact |

| Synergistic Integration in Hybrid Systems | - Development of composites with polymers, nanoparticles, and biomolecules. nih.govgoogle.com- Creation of hierarchical structures mimicking natural materials. nih.gov | - Enhanced mechanical and thermal properties.- Advanced materials for tissue engineering and electronics. acs.org |

| Advanced Functionalizations and Derivatives | - Introduction of new reactive groups for specific binding. zmsilane.comspast.org- Synthesis of multifunctional organosilanes for crosslinking. spast.org- Variation of alkyl chain structure for tailored surface properties. | - Creation of smart surfaces with sensing and catalytic capabilities.- Improved adhesion and compatibility in composite materials. researchgate.net |

| Real-Time and In-Situ Characterization | - Application of in-situ AFM, IR, and Raman spectroscopy. utwente.nlresearchgate.net- Use of tip-enhanced and photothermal techniques for nanoscale analysis. nih.gov- Time-resolved studies of dynamic surface processes. numberanalytics.com | - Deeper understanding of self-assembly and reaction mechanisms. mdpi.com- Optimization of material performance based on mechanistic insights. |

| Computational Predictions and Machine Learning | - Molecular dynamics simulations of monolayer behavior. tandfonline.com- Machine learning models for property prediction. tandfonline.comtandfonline.comsioc-journal.cn- High-throughput screening of new material candidates. rsc.org | - Accelerated discovery and design of novel materials. nih.govrsc.org- Reduced reliance on trial-and-error experimentation. |

| Sustainable Synthesis and Applications | - Development of green synthesis routes using biocatalysis and flow chemistry. ijsetpub.comsci-hub.senih.gov- Design for recyclability and degradability. anu.edu.au- Life cycle assessment of ODMCS-based products. | - Reduced environmental impact of organosilane technologies.- Contribution to a circular economy for advanced materials. |

Q & A

Q. What experimental protocols are recommended for synthesizing and purifying octadecylmethylchlorosilane to achieve high purity?

Methodological Answer:

- Synthesis Optimization : Use inert atmosphere techniques (e.g., nitrogen or argon) during silane reactions to prevent hydrolysis. Reflux conditions should be controlled at temperatures between 80–120°C, depending on solvent stability (e.g., toluene or THF) .

- Purification : Distillation under reduced pressure or column chromatography with non-polar solvents (e.g., hexane) is advised. Monitor purity via thin-layer chromatography (TLC) and confirm using ¹H/¹³C NMR and FTIR spectroscopy to detect residual hydroxyl groups or byproducts .

- Critical Step : Detailed documentation of reaction times, solvent ratios, and catalyst concentrations (if applicable) is essential for reproducibility .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Limits : While specific ERPGs (Emergency Response Planning Guidelines) for this compound are unavailable, analogous chlorosilanes like octadecyltrichlorosilane have PAC-2 (7.3 ppm) and PAC-3 (33 ppm) thresholds for airborne exposure .

- Handling : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and safety goggles. Neutralize spills with dry sand or sodium bicarbonate, avoiding water due to exothermic hydrolysis .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation are mandatory. Provide safety data sheets (SDS) to healthcare providers .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Analyze ¹H (δ 0.5–1.5 ppm for Si-CH₃ and alkyl chains) and ²⁹Si NMR (δ 10–20 ppm for Si-Cl bonds) to confirm substitution patterns .

- FTIR : Identify Si-C (~1250 cm⁻¹) and Si-Cl (~500 cm⁻¹) vibrational bands. Absence of O-H stretches (~3400 cm⁻¹) indicates successful moisture avoidance .

- Elemental Analysis : Validate C, H, and Cl content to assess stoichiometric accuracy .

Q. What are common side reactions during this compound synthesis, and how can they be mitigated?

Methodological Answer:

- Hydrolysis : Rapid reaction with ambient moisture generates HCl and silanols. Use anhydrous solvents, molecular sieves, and inert atmospheres .

- Disproportionation : Elevated temperatures may cause Si-Cl bond redistribution. Monitor reaction kinetics via gas chromatography (GC) or HPLC to detect intermediates .

Advanced Research Questions

Q. How can this compound be utilized in surface modification, and what analytical methods validate coating efficiency?

Methodological Answer:

- Application : Form self-assembled monolayers (SAMs) on hydroxylated substrates (e.g., SiO₂). Optimize deposition time (1–24 hours) and solvent polarity (e.g., toluene vs. hexane) to control monolayer density .

- Validation Techniques :

- X-ray Photoelectron Spectroscopy (XPS) : Quantify Si and Cl atomic percentages to confirm covalent bonding.

- Atomic Force Microscopy (AFM) : Measure surface roughness (<1 nm RMS for high-quality SAMs) .

- Contact Angle Goniometry : Hydrophobic surfaces should exhibit water contact angles >100° .

Q. How does the stability of this compound-based coatings vary under extreme pH or thermal conditions?

Methodological Answer:

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for alkylsilanes).

- Chemical Stability : Immerse coatings in acidic (pH 2) or basic (pH 12) solutions for 24–72 hours. Monitor degradation via ellipsometry (thickness loss) or FTIR (Si-O-Si network formation) .

Q. What computational models are effective for predicting the reactivity of this compound with different substrates?

Methodological Answer:

Q. How should researchers resolve contradictions in experimental data, such as inconsistent surface coating efficiencies?

Methodological Answer:

- Root-Cause Analysis : Apply decision logic trees to isolate variables (e.g., solvent purity, substrate pretreatment). Prioritize data using environmental fate and physicochemical property databases .

- Statistical Validation : Use multivariate analysis (e.g., ANOVA) to assess the significance of factors like temperature or humidity. Replicate experiments ≥3 times with controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。